5-Fluoro-2-(2-methoxyethoxy)benzaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11FO3 |
|---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
5-fluoro-2-(2-methoxyethoxy)benzaldehyde |
InChI |
InChI=1S/C10H11FO3/c1-13-4-5-14-10-3-2-9(11)6-8(10)7-12/h2-3,6-7H,4-5H2,1H3 |
InChI Key |
TXOYJKMHLDPYRC-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)F)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Fluoro 2 2 Methoxyethoxy Benzaldehyde and Analogues
Strategies for Installing the 2-(2-methoxyethoxy) Moiety
Alkylation Reactions of Phenolic Precursors
The Williamson ether synthesis is a fundamental and widely used method for preparing ethers, including those with a 2-methoxyethoxy group. masterorganicchemistry.commasterorganicchemistry.comyoutube.comchem-station.comorganicchemistrytutor.com This reaction involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide in an SN2 reaction. masterorganicchemistry.comorganicchemistrytutor.com For the synthesis of the target compound, the starting material is typically 5-fluoro-2-hydroxybenzaldehyde (B1225495). nih.gov
The general mechanism involves treating the phenolic precursor with a strong base, such as sodium hydride (NaH), to generate the alkoxide. youtube.com This is followed by the addition of a 2-methoxyethoxy halide, such as 2-bromoethyl methyl ether. The reaction works best with primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.com Polar aprotic solvents like DMF or acetonitrile (B52724) are often employed to promote the SN2 reaction. chem-station.com
Table 1: Alkylation of Phenolic Precursors
| Precursor | Reagent | Base | Solvent | Product |
|---|---|---|---|---|
| 5-Fluoro-2-hydroxybenzaldehyde | 2-Bromoethyl methyl ether | NaH | DMF | 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde |
Reaction with 2-Chloroethyl Methyl Ether
A common and specific reagent used for this alkylation is 2-chloroethyl methyl ether. The reaction proceeds via the same Williamson ether synthesis mechanism described previously. The phenolic hydroxyl group of a compound like 5-fluorosalicylaldehyde is deprotonated by a base, and the resulting phenoxide attacks the electrophilic carbon of 2-chloroethyl methyl ether, displacing the chloride ion to form the desired ether linkage.
Methodologies for Introducing the Benzaldehyde (B42025) Functionality
The aldehyde group can be introduced either by oxidation of a pre-existing benzyl (B1604629) group or by direct formylation of the aromatic ring.
Oxidation Reactions of Methyl or Methoxy (B1213986) Precursors
The selective oxidation of benzyl alcohols to their corresponding benzaldehydes is a crucial transformation in organic synthesis. researchgate.net For instance, 5-fluoro-2-(2-methoxyethoxy)benzyl alcohol can be oxidized to yield this compound. Various oxidizing agents and catalytic systems have been developed for this purpose.
Recent research has focused on the use of heterogeneous catalysts, such as palladium supported on aluminum oxy-hydroxide (Pd/AlO(OH)), for the mild and selective oxidation of benzylic alcohols. researchgate.net Bimetallic nanoparticles, like Au/Pd supported on activated carbon, have also shown high activity and selectivity for the oxidation of benzyl alcohol and its derivatives under base-free conditions. unimi.it These catalytic systems are often preferred due to their efficiency and milder reaction conditions compared to stoichiometric oxidants. cardiff.ac.ukcardiff.ac.uk Another approach involves the in-situ generation of oxidizing species, such as dimethyl dioxirane, from systems like fluoroalkanesulfonyl fluoride (B91410)/hydrogen peroxide/base/acetone. researchgate.net
Table 2: Oxidation of Benzyl Alcohol Derivatives
| Substrate | Catalyst/Reagent | Conditions | Product |
|---|---|---|---|
| Benzyl alcohol | Pd/AlO(OH) nanoparticles | Mild conditions | Benzaldehyde researchgate.net |
| Methoxy substituted benzyl alcohols | Au/Pd bimetallic catalysts | Base-free, O₂ | Corresponding benzaldehydes unimi.it |
Formylation Reactions
Direct formylation involves the introduction of a formyl group (-CHO) onto the aromatic ring. One classic method is the Gattermann-Koch reaction, which uses carbon monoxide and hydrogen chloride under pressure. google.com However, other methods are more common in laboratory synthesis.
For a substrate like 4-fluoro-1-(2-methoxyethoxy)benzene, ortho-lithiation followed by reaction with a formylating agent is a viable strategy. This involves deprotonation of the aromatic ring at a position ortho to the ether group using a strong base like n-butyllithium (n-BuLi), followed by quenching with an electrophile like N,N-dimethylformamide (DMF) or methyl formate. A patent describes a similar procedure for the synthesis of 5-bromo-2-fluorobenzaldehyde, where 1-bromo-4-fluorobenzene (B142099) is treated with n-BuLi and then methyl formate.
Fluorination Approaches in the Synthesis of Related Benzaldehydes
Introducing a fluorine atom onto a benzaldehyde ring is a key step in the synthesis of many fluorinated analogs. nih.gov Fluorine can be introduced at various stages of the synthesis, either on an early precursor or as a late-stage modification. organic-chemistry.org
Electrophilic fluorinating reagents, such as Selectfluor, are commonly used to introduce fluorine onto electron-rich aromatic rings. cuny.edu For example, flavanone (B1672756) analogues can be fluorinated at the position alpha to the keto functionality using Selectfluor. cuny.edu Another approach is nucleophilic aromatic substitution, where a good leaving group on the aromatic ring is displaced by a fluoride ion.
In some cases, the fluorine atom is incorporated from the start, for example, by using a fluorinated starting material like o-fluorobenzaldehyde, which can then undergo further reactions such as bromination to produce intermediates like 2-fluoro-5-bromobenzaldehyde. google.com Deoxyfluorination can also be employed to convert a hydroxyl group to a fluorine atom, although this is more common for aliphatic systems. researchgate.net The synthesis of benzyl fluorides can also be achieved through various substitution and fluorination methods. organic-chemistry.org
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 5-Fluoro-2-hydroxybenzaldehyde |
| 5-Fluorosalicylaldehyde |
| 2-Bromoethyl methyl ether |
| Sodium hydride |
| 2-Hydroxybenzaldehyde |
| 2-Chloroethyl methyl ether |
| 2-(2-Methoxyethoxy)benzaldehyde (B113293) |
| 5-Fluoro-2-(2-methoxyethoxy)benzyl alcohol |
| Benzyl alcohol |
| Benzaldehyde |
| 4-Fluoro-1-(2-methoxyethoxy)benzene |
| n-Butyllithium |
| N,N-Dimethylformamide |
| Methyl formate |
| 5-Bromo-2-fluorobenzaldehyde |
| 1-Bromo-4-fluorobenzene |
| o-Fluorobenzaldehyde |
| Selectfluor |
| Flavanone |
| Benzyl fluoride |
| 5-Fluoro-2-(4-methoxyphenyl)(acetylene)benzaldehyde |
| 2-bromo-5-fluorobenzaldehyde |
| 4-methoxyphenylacetylene |
Halogen Exchange Reactions
Halogen exchange (Halex) reactions represent a significant pathway for the introduction of fluorine atoms into aromatic rings. These reactions involve the substitution of a halogen, typically chlorine or bromine, with fluoride, often using a metal fluoride salt as the fluorine source. researchgate.net This method is considered a greener alternative to classical methods like the Schiemann reaction, which generates substantial waste. researchgate.net
The direct halogen-exchange fluorination of chlorinated or brominated benzaldehyde precursors is a key strategy. For instance, the conversion of 4-chlorobenzaldehyde (B46862) to 4-fluorobenzaldehyde (B137897) has been achieved with high yield and selectivity using spray-dried potassium fluoride (KF). researchgate.net The efficiency of such reactions is heavily influenced by the choice of catalysts, solvents, and reaction conditions. Phase-transfer catalysts, such as tetraphenylphosphonium (B101447) bromide, are often employed to facilitate the reaction, which can be run under solvent-free conditions or in high-boiling solvents like diphenyl ether. researchgate.net
Key factors influencing the success of Halex fluorinations include:
Fluorinating Agent: Spray-dried KF is a commonly used, accessible, and clean fluoride source. researchgate.net
Catalyst: Phase-transfer catalysts enhance the solubility and reactivity of the fluoride salt. researchgate.net
Solvent: The choice of solvent can impact reaction rate and selectivity. High-boiling polar aprotic solvents are often effective.
Temperature: These reactions typically require elevated temperatures to proceed at a practical rate.
Boron reagents have also emerged as effective mediators for halogen exchange reactions, capable of activating even inert C-F bonds for transformation. nsf.gov While often used for cleaving strong bonds, Lewis acidic boron trihalides (e.g., BCl₃, BBr₃) can facilitate the exchange of fluorine for other halogens, a process driven by the high stability of the resulting B-F bond. nsf.govnih.gov This principle can be reversed, although less commonly, for fluorination.
| Precursor Example | Fluorinating Agent | Catalyst | Solvent | Yield (%) | Selectivity (%) | Reference |
| 4-Chlorobenzaldehyde | Spray-dried KF | Tetraphenyl phosphonium (B103445) bromide | Diphenyl solvent | 90 | 98 | researchgate.net |
| Aryl Bromides | - | Copper(I) iodide / Diamine ligand | Dioxane | Excellent | High | frontiersin.org |
| Aliphatic Fluorides | Polyhalomethanes | Titanocene dihalide / Trialkyl aluminum | - | up to 99 | High | organic-chemistry.org |
This table presents data for analogous halogen exchange reactions to illustrate the principles.
Nucleophilic Aromatic Displacement Reactions
Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for constructing aryl ethers, making it highly relevant for the synthesis of this compound. This reaction involves the attack of a nucleophile on an aromatic ring that is activated by at least one strong electron-withdrawing group (such as a nitro or aldehyde group) and possesses a good leaving group (typically a halide). walisongo.ac.idbeilstein-journals.org
In the context of synthesizing the target molecule, a plausible route involves the reaction of a di-halogenated benzaldehyde, such as 2,5-difluorobenzaldehyde, with the sodium or potassium salt of 2-methoxyethanol (B45455) (the nucleophile). The fluorine atom at the 2-position is highly activated by the adjacent aldehyde group, making it susceptible to displacement.
The general mechanism proceeds via a two-step addition-elimination sequence:
Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net
Elimination: The leaving group is expelled, restoring the aromaticity of the ring and yielding the final product. researchgate.net
Studies on similar systems, such as the reaction between 4-fluorobenzaldehyde and 4-methoxyphenol, demonstrate the feasibility of this approach. walisongo.ac.id The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) to deprotonate the alcohol and generate the active alkoxide nucleophile. walisongo.ac.idacgpubs.org The presence of electron-withdrawing groups ortho and/or para to the leaving group is crucial for stabilizing the Meisenheimer intermediate and facilitating the reaction. beilstein-journals.org
| Aryl Halide | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Fluorobenzaldehyde | 4-Methoxyphenol | K₂CO₃ | DMSO | 140 | 42 (purified) | walisongo.ac.id |
| Ethyl 2-fluoro-3-nitrobenzoate | 2-Methylindole | Cs₂CO₃ | DMSO | Room Temp | 97 | nih.gov |
| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Various O, S, N nucleophiles | - | - | - | - | beilstein-journals.org |
This table showcases examples of SNAr reactions on activated aryl fluorides.
Convergent and Linear Synthetic Route Design
Linear Synthesis: In a linear synthesis, the molecule is constructed in a step-by-step, sequential manner, where the product of one reaction becomes the starting material for the next. youtube.com A hypothetical linear route to the target compound could start with 4-fluorotoluene.
Route Example: 4-Fluorotoluene → 2-Bromo-4-fluorotoluene → 2-Bromo-5-fluorobenzaldehyde → this compound.
Convergent Synthesis: A convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined (coupled) in the later stages of the synthesis. fiveable.mechemistnotes.com This approach is generally more efficient for complex molecules as it allows for parallel work, and the final coupling step occurs with larger, more advanced intermediates, minimizing the number of steps in the longest linear sequence. scholarsresearchlibrary.com
Route Example:
Fragment A Synthesis: Preparation of a suitable boronic acid or organometallic derivative of 1-fluoro-4-halobenzene.
Fragment B Synthesis: Preparation of 2-(2-methoxyethoxy)benzaldehyde from 2-hydroxybenzaldehyde.
Coupling: A final cross-coupling reaction (e.g., Suzuki or Stille coupling) to join Fragment A and Fragment B.
| Strategy | Description | Advantages | Disadvantages |
| Linear | Step-by-step, sequential assembly of the molecule from a single starting material. youtube.com | Simpler planning for less complex structures. | Overall yield decreases exponentially with each step; inefficient for long sequences. fiveable.meuniurb.it |
| Convergent | Independent synthesis of molecular fragments followed by their combination. chemistnotes.com | Higher overall yield; more efficient and time-saving for complex molecules. scholarsresearchlibrary.com | Requires careful planning of fragment coupling reactions. |
Optimization of Synthetic Pathways
Optimizing a synthetic pathway is crucial for improving its practicality, cost-effectiveness, and environmental impact. This involves systematically investigating and refining various reaction parameters to maximize yield and selectivity while minimizing reaction times and waste. researchgate.netfairlystable.org
For the synthesis of substituted benzaldehydes like the target compound, several factors can be optimized:
Catalyst and Ligand Selection: In cross-coupling reactions, the choice of the palladium catalyst and its associated ligands (e.g., phosphines, carbenes) is critical. researchgate.net Screening different catalyst systems can dramatically improve reactivity and prevent side reactions.
Solvent Effects: The reaction solvent can influence solubility, reaction rates, and even the reaction pathway. For instance, in SNAr reactions, polar aprotic solvents like DMSO are effective, while in Halex reactions, higher boiling point solvents might be necessary. researchgate.netwalisongo.ac.id
Reaction Conditions: Temperature, pressure, and reaction time must be carefully controlled. Optimization often involves finding the lowest possible temperature and shortest time that still afford a high conversion to the desired product, thereby reducing energy consumption and by-product formation.
One-Pot Procedures: Combining multiple reaction steps into a single "one-pot" procedure, without isolating intermediates, can significantly enhance efficiency. acs.org For example, a reduction of a Weinreb amide followed by an in-situ cross-coupling reaction provides a rapid route to substituted benzaldehydes, avoiding a separate workup and purification step for the aldehyde intermediate. researchgate.netacs.org This approach protects the reactive aldehyde as a stable hemiaminal intermediate during the subsequent coupling step. acs.org
The ultimate goal of optimization is to develop a robust, scalable, and efficient process that consistently delivers the desired product in high purity and yield. fairlystable.orgresearchgate.net
Chemical Reactivity and Transformation Chemistry of 5 Fluoro 2 2 Methoxyethoxy Benzaldehyde
Reactions Involving the Aldehyde Functional Group
The aldehyde group is typically the most reactive site for nucleophilic attack due to the electrophilicity of the carbonyl carbon.
The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by various nucleophiles, leading to the formation of a tetrahedral intermediate. britannica.com These addition reactions are fundamental to the synthetic utility of this compound.
Grignard and Organolithium Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li), to the aldehyde results in the formation of a secondary alcohol after an acidic workup. britannica.com The reaction proceeds via nucleophilic attack of the carbanion from the organometallic reagent on the carbonyl carbon.
Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. libretexts.orglumenlearning.com This reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which attacks the aldehyde to form a betaine (B1666868) intermediate, subsequently collapsing to an alkene and triphenylphosphine (B44618) oxide. stackexchange.com The stereochemistry of the resulting alkene can be influenced by the nature of the ylide used. stackexchange.com This method is advantageous as it forms the C=C double bond at a specific location. libretexts.org
| Reaction Type | Reagent Type | Product | Key Principle |
|---|---|---|---|
| Grignard Reaction | Organomagnesium Halide (R-MgX) | Secondary Alcohol | Nucleophilic addition of a carbanion to the carbonyl carbon. britannica.com |
| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Alkene | Formation of a C=C bond via an oxaphosphetane intermediate. libretexts.orgstackexchange.com |
| Cyanohydrin Formation | Hydrogen Cyanide (HCN) with base catalyst | Cyanohydrin | Base-catalyzed nucleophilic addition of a cyanide ion. ncert.nic.in |
5-Fluoro-2-(2-methoxyethoxy)benzaldehyde readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.
This transformation is often the first step in reductive amination , a powerful method for forming C-N bonds. masterorganicchemistry.com After the imine is formed, it can be reduced in situ to a secondary amine using a variety of reducing agents. masterorganicchemistry.comnih.gov Common reagents for this reduction include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comnih.gov Sodium triacetoxyborohydride is particularly mild and selective, allowing the reaction to proceed in the presence of other reducible functional groups. nih.gov
The aldehyde functional group can be either reduced to an alcohol or oxidized to a carboxylic acid.
Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, (5-fluoro-2-(2-methoxyethoxy)phenyl)methanol. Standard reducing agents for this transformation include sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation with H₂ over a metal catalyst like palladium, platinum, or nickel. britannica.comncert.nic.inwikipedia.org Milder, more selective systems like FeS-NH₄Cl in a methanol-water mixture have also been reported for the reduction of aldehydes to alcohols. tandfonline.com
Oxidation: Oxidation of the aldehyde group yields 5-fluoro-2-(2-methoxyethoxy)benzoic acid. A wide array of oxidizing agents can accomplish this, including potassium permanganate, potassium dichromate, or Jones reagent (CrO₃ in aqueous acid). ncert.nic.inlibretexts.org Milder and more environmentally benign methods, such as using Oxone in an aqueous solution, are also effective for oxidizing aromatic aldehydes. organic-chemistry.orgacs.org
Cannizzaro Reaction: As an aromatic aldehyde lacking α-hydrogens, this compound can undergo the Cannizzaro reaction in the presence of a strong base. britannica.com In this disproportionation reaction, one molecule of the aldehyde is oxidized to a carboxylic acid while a second molecule is reduced to an alcohol. britannica.comresearchgate.net
Reactivity of the Aryl Fluorine Substituent
The carbon-fluorine bond is the strongest single bond to carbon, making the aryl fluorine substituent generally unreactive. However, under specific conditions, it can be functionalized.
The functionalization of C-F bonds is a challenging but increasingly important area of organic synthesis.
Transition-Metal-Catalyzed C-F Activation: Significant progress has been made in using transition metal catalysts, particularly those based on palladium, nickel, rhodium, and cobalt, to activate C-F bonds for cross-coupling reactions. nih.govacs.org These methods can form new carbon-carbon or carbon-heteroatom bonds by selectively cleaving the C-F bond. acs.orgrsc.org For instance, palladium-catalyzed cross-coupling reactions have been developed to functionalize electron-deficient aryl fluorides. rsc.org
Transformations of the Methoxyethoxy Group
The methoxyethoxy group is an ether linkage, which is generally stable under many reaction conditions. However, the aryl ether bond can be cleaved under forcing conditions.
Cleavage of aryl alkyl ethers to yield a phenol (B47542) is a common transformation. organic-chemistry.org For this compound, cleavage of the bond between the aromatic ring and the ether oxygen would produce 5-fluoro-2-hydroxybenzaldehyde (B1225495). nih.govbldpharm.com This reaction typically requires strong reagents.
Strong Protic Acids: Reagents like hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave ethers at high temperatures.
Lewis Acids: Boron tribromide (BBr₃) is a highly effective reagent for cleaving aryl methyl ethers and would likely cleave the methoxyethoxy group as well. Other Lewis acids, such as aluminum chloride, can also promote ether cleavage, sometimes in conjunction with other reactions like Friedel-Crafts acylation. nih.gov
The ether linkage within the ethoxy portion (CH₂-O-CH₃) is generally more robust than the aryl ether bond and would require more specific conditions for cleavage.
Ether Cleavage Reactions (General Principles)
Ethers are generally characterized by their high chemical stability, making them useful as solvents for many reactions. However, the carbon-oxygen bond of an ether can be cleaved under specific, typically harsh, conditions, most commonly involving strong acids. wikipedia.orgopenstax.org
The standard method for ether cleavage is treatment with strong hydrohalic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). openstax.org Hydrochloric acid (HCl) is generally not effective. openstax.org The reaction proceeds via a nucleophilic substitution mechanism, which can be either SN1 or SN2, depending on the structure of the alkyl groups attached to the ether oxygen. wikipedia.orgopenstax.org
For an aryl alkyl ether like this compound, which has a primary alkyl group and an aryl group attached to the ether oxygen, the cleavage occurs through an SN2 mechanism. libretexts.orgmasterorganicchemistry.comlibretexts.org The reaction involves the following steps:
Protonation of the ether oxygen by the strong acid to form a good leaving group (an alcohol). masterorganicchemistry.comlibretexts.org
The halide anion (Br⁻ or I⁻), a strong nucleophile, then attacks the less sterically hindered carbon of the protonated ether. openstax.orglibretexts.org In this case, it would be one of the carbons in the 2-methoxyethoxy group.
The C(aryl)-O bond is not cleaved because sp²-hybridized carbons of the benzene (B151609) ring are resistant to SN1 or SN2 attack. masterorganicchemistry.comlibretexts.org
Consequently, the cleavage of this compound with HBr or HI would yield 5-fluoro-2-hydroxybenzaldehyde (also known as 5-fluorosalicylaldehyde) and the corresponding halogenated ether fragment. libretexts.orglibretexts.org Diaryl ethers are generally resistant to cleavage by acids. libretexts.orglibretexts.org
While acidic cleavage is the classical approach, modern methods involving transition metal catalysts have been developed for C–O bond cleavage under milder conditions. For example, rhodium complexes have been shown to catalyze the cleavage of aryl methyl ethers. acs.org
Table 1: General Conditions for Ether Cleavage Reactions
| Reagent | Mechanism Type | General Products from Aryl Alkyl Ether | Reference |
|---|---|---|---|
| HBr or HI (conc., reflux) | SN2 (for primary/secondary alkyl groups) | Phenol and Alkyl Halide | openstax.orglibretexts.org |
| HBr or HI (conc., reflux) | SN1 (for tertiary/benzylic/allylic groups) | Phenol and Alkyl Halide | wikipedia.orgopenstax.org |
| Trifluoroacetic Acid (CF₃COOH) | E1 (for tertiary alkyl groups) | Phenol and Alkene | openstax.org |
| Rhodium Catalyst / Thioesters | Catalytic Cleavage | Aryl Ester and Methyl Sulfide (for methyl ethers) | acs.org |
Cross-Coupling Reactions Involving Substituted Benzaldehydes
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comnih.gov For a molecule like this compound to participate in these reactions, it would typically first be converted into a substrate bearing a more suitable leaving group than the methoxyethoxy group, such as a halide (Br, I) or a triflate (OTf). wikipedia.orglibretexts.org This can be achieved by cleaving the ether to the corresponding phenol (5-fluoro-2-hydroxybenzaldehyde), which can then be converted to a triflate. The fluorine atom on the ring is generally unreactive in palladium-catalyzed couplings compared to other halogens. libretexts.orgbohrium.com
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid) with an organohalide or triflate. libretexts.orgbohrium.com It is widely used to synthesize biaryl compounds. nih.gov A hypothetical Suzuki coupling of a derivative of this compound (e.g., 2-bromo-5-fluorobenzaldehyde) with an arylboronic acid would yield a substituted biphenyl. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. nih.govdntb.gov.ua
Table 2: Examples of Suzuki-Miyaura Coupling with Substituted Aryl Halides
| Aryl Halide/Triflate | Coupling Partner | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Aryl Bromide | Arylboronic Acid | Pd(II) complex, K₂CO₃, EtOH/H₂O, 80 °C | Biaryl Compound | nih.gov |
| Dibrominated Fluorobenzenes | Arylboronic Acid | Pd catalyst, site-selective coupling | Fluorinated Terphenyls | researchgate.net |
| Aryl Halides (general) | Organoborane | Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄; Base | Conjugated Systems | libretexts.org |
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. wikipedia.orgrsc.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.org If a derivative of this compound were used, it could react with an alkene like styrene (B11656) or an acrylate (B77674) to introduce a vinyl group onto the aromatic ring. The reaction typically shows a high selectivity for the trans isomer. organic-chemistry.org
Table 3: Examples of Heck Reactions with Substituted Aryl Halides
| Aryl Halide/Triflate | Alkene Partner | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Iodobenzene | Styrene | PdCl₂, KOAc, 120 °C | Stilbene | wikipedia.org |
| Aryl Halide | In situ generated alkene (from Wittig) | Pd(OAc)₂, Base, Ionic Liquid | Substituted Diaryl Ethene | rsc.org |
| Aryl Iodide | General Alkene | Pd(P(t-Bu)₃)₂, TPGS-750-M (surfactant), Water | Substituted Alkene | sigmaaldrich.com |
Sonogashira Coupling: The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It utilizes a palladium catalyst along with a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org This reaction would be ideal for introducing an alkynyl group onto the aromatic ring of a halogenated derivative of this compound. A notable variation is the carbonylative Sonogashira coupling, which incorporates a carbonyl group between the aryl and alkynyl fragments to form an aryl α,β-alkynyl ketone. rsc.org
Table 4: Examples of Sonogashira Coupling Reactions
| Aryl Halide | Alkyne Partner | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Aryl or Vinyl Halide | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Amine base | Disubstituted Alkyne | wikipedia.orgorganic-chemistry.org |
| Aryl Iodide | Terminal Alkyne | Pd(II)@MOF, CO (1 atm) | Aryl α,β-Alkynyl Ketone | rsc.org |
| Aldehyde (via in situ homologation) + Aryl Halide | Bestmann–Ohira reagent | Pd catalyst, Xphos ligand, Cs₂CO₃ | Disubstituted Alkyne | acs.org |
Derivatives and Analogues in Academic Organic Research
Synthesis of Structurally Related Fluorinated and Ether-Substituted Benzaldehydes
The preparation of benzaldehydes bearing both fluorine and ether substituents is a focal point of synthetic chemistry, enabling access to a wide array of building blocks for various applications. The methodologies employed often involve strategic introduction of the ether and formyl groups onto a fluorinated aromatic core.
A prevalent and versatile method for creating the ether linkage is the Williamson ether synthesis. This reaction typically involves the nucleophilic substitution of a halide or other suitable leaving group by an alkoxide. In the context of synthesizing these benzaldehydes, this is commonly achieved by reacting a fluorinated hydroxybenzaldehyde with an alkyl halide in the presence of a base. For instance, research into the synthesis of electron-rich porphyrins utilized a Williamson ether synthesis to link fluorinated alkyl chains to a hydroxybenzaldehyde precursor. researchgate.netnih.gov In these studies, 2-hydroxy-3,4,5-trimethoxybenzaldehyde was reacted with novel fluorinated carboxylic acid esters bearing a triflate leaving group (TfO–CH2–(CF2)n–COOCH3) to yield the desired ether-substituted benzaldehydes. researchgate.netnih.gov This highlights a general strategy where a fluorinated phenol (B47542) is coupled with an activated ether chain.
Another synthetic approach involves nucleophilic aromatic substitution (SNAr). This is particularly effective when the aromatic ring is activated by multiple electron-withdrawing groups, such as fluorine atoms. In studies on the synthesis of fluoro-chalcone derivatives, it was observed that reacting 2,4,5-trifluorobenzaldehyde (B50696) with a nucleophile like methoxide (B1231860) (from methanol (B129727) solvent and a base) resulted in the substitution of a fluorine atom with a methoxy (B1213986) group. acgpubs.org This SNAr reaction provides a direct route to introduce an alkoxy group onto a polyfluorinated benzaldehyde (B42025) ring.
The aldehyde functionality itself can be generated from other precursors. A common method is the hydrolysis of benzal halides. Aqueous dimethylamine (B145610) has been shown to be an efficient reagent for the conversion of various substituted benzal halides into their corresponding benzaldehydes, offering a novel and economical approach. organic-chemistry.org Furthermore, specific isomers can be prepared through directed synthesis; for example, 2-fluoro-5-bromobenzaldehyde can be synthesized via the bromination of o-fluorobenzaldehyde using a brominating agent and a Lewis acid catalyst. google.com This brominated intermediate can then serve as a handle for introducing an ether substituent via cross-coupling reactions.
Table 1: Synthetic Strategies for Fluorinated and Ether-Substituted Benzaldehydes
| Synthetic Strategy | Description | Key Reactants Example | Reference |
|---|---|---|---|
| Williamson Ether Synthesis | Reaction of a fluorinated hydroxybenzaldehyde with an activated alkyl chain (e.g., halide, triflate) to form an ether bond. | 2-hydroxy-3,4,5-trimethoxybenzaldehyde and TfO–CH2–(CF2)n–COOCH3 | researchgate.net, nih.gov |
| Nucleophilic Aromatic Substitution (SNAr) | Substitution of a fluorine atom on an activated fluoroaromatic ring with an alkoxide. | 2,4,5-trifluorobenzaldehyde and Methanol/KOH | acgpubs.org |
| Hydrolysis of Benzal Halides | Conversion of a benzal halide (Ar-CHCl2) to a benzaldehyde (Ar-CHO). | Substituted benzal halides and aqueous dimethylamine | organic-chemistry.org |
| Halogenation and Functionalization | Introduction of a halogen which is later replaced or used to direct further substitution. | o-fluorobenzaldehyde and a bromination reagent | google.com |
Exploration of Derivatives with Modified Substituents (e.g., fluoro position, ether chain length)
Systematic modification of the substituents on the fluorinated benzaldehyde scaffold is a key strategy for fine-tuning the chemical and physical properties of the resulting molecules. Researchers actively explore how changes in the position of the fluorine atom or the length and nature of the ether chain influence reactivity and potential applications.
Varying the length of the ether chain has been a subject of investigation. In the synthesis of precursors for acid-functionalized porphyrins, researchers successfully prepared a series of benzaldehyde derivatives with different perfluoroalkyl ether chain lengths. researchgate.netnih.gov Specifically, chains with the structure –O–CH2–(CF2)n–COOCH3 were synthesized where 'n' was 2, 4, and 6, demonstrating precise control over the ether substituent's length and functionality. researchgate.netnih.gov This allows for a systematic study of how chain length affects the properties of the final products. Another modification to the ether chain involves isotopic substitution, such as replacing hydrogen with deuterium (B1214612) in a methoxy group, which was explored to reduce the rate of in vivo metabolism. nih.gov
The position of the fluorine substituent on the benzaldehyde ring is another critical variable that is frequently explored. Studies on the synthesis of chalcones have utilized a variety of fluorobenzaldehydes, including those with fluorine at the 2-position, 4-position, and multiple positions (e.g., 2,4,5-trifluorobenzaldehyde). acgpubs.org This exploration of different fluorination patterns is crucial for understanding how the location of the highly electronegative fluorine atom impacts the reactivity of the aldehyde group and the aromatic ring. Research into 5-fluoro-2'-deoxyuridine (B1346552) analogues also highlights the importance of substituent effects, where different groups at the 5'-position were explored to modulate biological activity. researchgate.netnih.gov While not benzaldehydes, these studies underscore the principle of modifying substituents on a fluorinated core to achieve desired properties.
Table 2: Examples of Modified Substituents in Benzaldehyde Analogues
| Modification Type | Specific Example | Starting Benzaldehyde (or core) | Purpose/Outcome | Reference |
|---|---|---|---|---|
| Ether Chain Length | -O–CH2–(CF2)n–COOCH3 (n=2, 4, 6) | 2-hydroxy-3,4,5-trimethoxybenzaldehyde | Synthesis of porphyrin precursors with varying spacer lengths | researchgate.net, nih.gov |
| Ether Chain Isotopic Substitution | -O-CD2-F (deuterated) | N-(5-fluoro-2-phenoxyphenyl)-N-(2-hydroxy-5-methoxybenzyl)acetamide | To reduce the rate of metabolic defluorination | nih.gov |
| Fluoro Position | 2-fluorobenzaldehyde, 4-fluorobenzaldehyde (B137897), 2,4,5-trifluorobenzaldehyde | N/A (Used as starting materials) | Exploration of fluorine position on chalcone (B49325) synthesis and reactivity | acgpubs.org |
| Fluoro Position | 2-fluoro-5-bromobenzaldehyde | o-fluorobenzaldehyde | Creation of a specific isomer for use as a pharmaceutical intermediate | google.com |
Preparation of Heterocyclic Compounds Incorporating the Benzaldehyde Scaffold
Fluorinated benzaldehydes are valuable starting materials for the synthesis of a diverse range of heterocyclic compounds. The aldehyde group provides a reactive handle for condensation and cyclization reactions, allowing it to be incorporated into various ring systems.
A significant application of these benzaldehydes is in the synthesis of porphyrins, a class of macrocyclic heterocyclic compounds. In one study, ether-substituted benzaldehydes were used as the aldehyde component in a Rothemund-type reaction with pyrrole (B145914) to form ester-substituted porphyrins. researchgate.netnih.gov This demonstrates how the benzaldehyde scaffold can be directly integrated into a large, complex heterocyclic structure.
The synthesis of smaller heterocyclic systems, such as benzofurans, is also an area of active research. One explored strategy involves a tandem SNAr-cyclocondensation reaction between a substituted fluorinated aromatic and an α-hydroxycarbonyl compound. rsc.org While an attempt to use 4-substituted perfluoro-benzaldehydes in this reaction to create 3-unsubstituted benzofurans was not successful due to cleavage of the carbonyl group, the approach highlights a rational strategy for using benzaldehydes to construct fused heterocyclic rings. rsc.org
The broader utility of fluorinated carbonyl compounds in heterocyclic synthesis is well-documented. Various methods exist for preparing fluorinated heterocycles, such as pyrazoles, which can be synthesized from fluorinated 1,3-dicarbonyls or their analogues, often derived from fluorinated aldehydes or ketones. mdpi.com Additionally, the benzaldehyde moiety is a common precursor in multi-component reactions that build heterocyclic libraries. For example, substituted benzaldehydes are reacted with other building blocks to form complex structures like 1,3,4-thiadiazoles and fused benzothiazinones. researchgate.net These syntheses showcase the versatility of the benzaldehyde functional group as a cornerstone for building a wide variety of heterocyclic systems.
Table 3: Heterocyclic Systems Synthesized from Benzaldehyde Derivatives
| Benzaldehyde Derivative | Reagent(s) | Heterocyclic Product | Synthetic Method | Reference |
|---|---|---|---|---|
| Benzaldehydes with –O–CH2–(CF2)n–COOCH3 ether chains | Pyrrole | Substituted Porphyrins | Rothemund-type reaction | researchgate.net, nih.gov |
| 4-Substituted perfluoro-benzaldehydes | α-hydroxycarbonyl compounds | Benzofurans (attempted) | Tandem SNAr-cyclocondensation | rsc.org |
| General Benzaldehyde | Glycine, Maleic Anhydride, etc. | Imidazolylbenzothiazinones, Benzothiazinylpyridazines | Multi-step condensation/cyclization | researchgate.net |
5 Fluoro 2 2 Methoxyethoxy Benzaldehyde As a Versatile Synthetic Building Block
Utilization in the Construction of Complex Organic Architectures
The inherent reactivity of the aldehyde and the aryl fluoride (B91410) components of 5-fluoro-2-(2-methoxyethoxy)benzaldehyde makes it a powerful tool for assembling complex organic frameworks. Chemists utilize this building block in a variety of transformations to create scaffolds that are otherwise challenging to access.
One of the most direct uses of the aldehyde functionality is in condensation reactions. For instance, the Claisen-Schmidt condensation between a substituted benzaldehyde (B42025) and a ketone is a foundational method for synthesizing chalcones, which are precursors to flavonoids and other biologically active heterocyclic systems. acgpubs.orgresearchgate.net The reaction of a fluorobenzaldehyde with an acetophenone (B1666503) derivative, typically under basic conditions, yields a chalcone (B49325) core that can be further elaborated. acgpubs.org
Furthermore, the presence of the fluoro-substituted aromatic ring allows for powerful palladium-catalyzed cross-coupling reactions. Methodologies like the Suzuki and Sonogashira couplings enable the formation of carbon-carbon bonds, linking the benzaldehyde core to other molecular fragments to rapidly build molecular complexity. chemicalbook.commdpi.com These reactions are instrumental in synthesizing advanced intermediates for pharmaceuticals and agrochemicals. nih.gov The synthesis of complex, multi-ring systems, such as benzofuran-triazole hybrids with potential anticancer activity, often relies on the strategic use of substituted benzaldehydes as a starting point for a multi-step synthetic sequence. nih.gov
Table 1: Representative Reactions for Constructing Complex Architectures
| Reaction Type | Reactants Example | Product Type Example | Catalyst/Reagents Example | Reference |
|---|---|---|---|---|
| Claisen-Schmidt Condensation | 4-Fluorobenzaldehyde (B137897), Acetophenone | Fluoro-substituted Chalcone | KOH, MeOH | acgpubs.org |
| Sonogashira Coupling | 2-Bromo-5-fluorobenzaldehyde, 4-Methoxyphenylacetylene | Aryl-alkyne substituted benzaldehyde | Pd(PPh₃)₂Cl₂, CuI, Et₃N | chemicalbook.com |
| Suzuki Coupling | 6-Fluoro-3-chloromethyl-1,4-dimethoxynaphthalene, Arylboronic acid | 3-Benzyl-6-fluoro-1,4-dimethoxynaphthalene | Palladium catalyst, Base | mdpi.com |
Role in Multi-Step Synthesis of Advanced Intermediates
Beyond single-step transformations, this compound and its analogs serve as crucial starting points in multi-step synthetic pathways aimed at producing advanced intermediates. These intermediates are not the final product but are themselves complex molecules designed for further elaboration into highly functionalized targets, particularly in the field of medicinal chemistry.
The utility of fluorinated benzaldehydes is evident in the synthesis of diverse heterocyclic structures. For example, a related compound, 5-fluoro-2-methoxybenzaldehyde, is used to synthesize 5-(5-fluoro-2-methoxyphenyl)imidazolidine-2,4-dione, a hydantoin (B18101) structure of interest in pharmaceutical research. sigmaaldrich.com Similarly, building blocks like 5-fluoro-2-methylbenzoic acid are employed in the synthesis of 3-arylisoquinolinones, which have shown antiproliferative activity. ossila.com These examples highlight a common strategy: using a relatively simple fluorinated aromatic to construct the core of a more complex, biologically relevant scaffold.
A detailed illustration of this concept is the synthesis of the core structure for a library of potential antiplasmodial agents. mdpi.com The synthesis of 6-fluoro-3-benzylmenadione derivatives involves a multi-step sequence that begins with a fluorinated naphthoquinone precursor, demonstrating how these building blocks are incorporated into longer, strategic syntheses. mdpi.com
Table 2: Example of a Multi-Step Synthesis of an Advanced Intermediate Core
| Step | Starting Material | Key Reagents | Intermediate Product | Purpose | Reference |
|---|---|---|---|---|---|
| 1 | 6-Fluoromenadione | Sodium dithionite, KOH, Me₂SO₄ | 6-Fluoro-1,4-dimethoxynaphthalene | Protection of the quinone | mdpi.com |
| 2 | 6-Fluoro-1,4-dimethoxynaphthalene | Paraformaldehyde, HCl | 6-Fluoro-3-chloromethyl-1,4-dimethoxynaphthalene | Introduction of a reactive handle | mdpi.com |
| 3 | 6-Fluoro-3-chloromethyl-1,4-dimethoxynaphthalene | Arylboronic acid derivative, Pd catalyst | 3-Arylmethyl-6-fluoro-1,4-dimethoxynaphthalene | Suzuki coupling to add diversity | mdpi.com |
| 4 | 3-Arylmethyl-6-fluoro-1,4-dimethoxynaphthalene | CAN (Cerium ammonium (B1175870) nitrate) | 6-Fluoro-3-arylmethyl-1,4-naphthoquinone | Deprotection to yield final core | mdpi.com |
Strategy in Library Synthesis and Diversity-Oriented Synthesis
Library synthesis and Diversity-Oriented Synthesis (DOS) are modern chemical strategies that aim to efficiently produce large collections of structurally diverse small molecules for high-throughput screening against biological targets. rsc.orgscispace.com The goal of DOS is not to create a single target molecule but to explore chemical space broadly to discover novel biological probes and potential drug leads. scispace.comnih.gov
This compound is an exemplary building block for such strategies due to its trifunctional nature:
The Aldehyde Group: This group acts as a key diversification point. It can readily participate in a wide array of chemical reactions, such as reductive aminations, Wittig reactions, and multi-component reactions, allowing for the easy introduction of a wide variety of substituents ("appendage diversity").
The Fluoro-Aryl Group: The fluorine atom provides a strategic element of diversity. Its presence can significantly alter the electronic properties and metabolic stability of the final compounds. nih.gov The aryl ring itself can be further functionalized, for example, through nucleophilic aromatic substitution (SNAr) if sufficiently activated. acgpubs.org
The Methoxyethoxy Side Chain: This ether linkage enhances solubility, a critical property for compounds intended for biological screening. The length and nature of this chain can also be varied as part of the library design to probe structure-activity relationships.
A practical application of this strategy is the synthesis of a library of 38 different 6-fluoro-3-benzylmenadione analogues to explore antiplasmodial activity. mdpi.com Starting from a common fluorinated core, different aryl groups were introduced via Suzuki coupling to generate a library of related but distinct compounds, which were then screened to identify potent derivatives. mdpi.com The success of DOS has been demonstrated by the discovery of novel antimalarial agents from the screening of a macrocycle library, underscoring the power of generating structural diversity to tackle challenging diseases. nih.gov
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde in solution. By analyzing the magnetic properties of atomic nuclei—specifically ¹H, ¹³C, and ¹⁹F—it is possible to map out the carbon-hydrogen framework and confirm the position of the fluorine substituent.
One-dimensional NMR experiments are crucial for identifying the different chemical environments of the hydrogen, carbon, and fluorine atoms within the molecule.
¹H NMR: The proton NMR spectrum is used to identify the number of distinct proton environments and their neighboring protons through spin-spin coupling. For this compound, signals corresponding to the aldehyde proton, the three aromatic protons, the two methylene (B1212753) groups of the ethoxy chain, and the terminal methyl group are expected. The aldehyde proton would appear as a singlet at a significantly downfield chemical shift. The aromatic protons would exhibit complex splitting patterns (doublet of doublets) due to coupling with each other and with the fluorine atom.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, ten distinct signals are anticipated: one for the aldehyde carbonyl carbon, six for the aromatic carbons (one of which is directly bonded to fluorine, showing a large C-F coupling constant), two for the ethoxy methylene carbons, and one for the terminal methoxy (B1213986) carbon.
¹⁹F NMR: The fluorine NMR spectrum is a simple yet definitive method to confirm the presence and electronic environment of the fluorine atom. A single resonance is expected for the fluorine atom on the benzene (B151609) ring. Its chemical shift provides insight into the electronic effects of the surrounding substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on standard chemical shift ranges and substituent effects. Actual experimental values may vary.
| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|---|
| Aldehyde | -CHO | ~10.3 (singlet) | ~189-191 | Deshielded due to electronegative oxygen. |
| Aromatic | C-1 | - | ~125-128 | Carbonyl-bearing carbon. |
| Aromatic | C-2 | - | ~158-161 | Ether-substituted carbon. |
| Aromatic | C-3 | ~7.1-7.3 (doublet) | ~115-118 | Coupled to H-4. |
| Aromatic | C-4 | ~7.3-7.5 (ddd) | ~120-123 (d, JC-F) | Coupled to H-3, H-6, and ¹⁹F. |
| Aromatic | C-5 | - | ~160-164 (d, JC-F) | Fluorine-bearing carbon, large C-F coupling. |
| Aromatic | C-6 | ~7.6-7.8 (dd) | ~114-117 (d, JC-F) | Coupled to H-4 and ¹⁹F. |
| Ethoxy | -OCH₂- | ~4.2-4.4 (triplet) | ~68-71 | Adjacent to aromatic ring oxygen. |
| Ethoxy | -CH₂OCH₃ | ~3.7-3.9 (triplet) | ~70-73 | Adjacent to methoxy group. |
| Methoxy | -OCH₃ | ~3.4-3.5 (singlet) | ~58-60 | Terminal methyl group. |
2D NMR experiments are instrumental in assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). It would be used to confirm the connectivity between the protons on the ethoxy chain (-OCH₂-CH₂OCH₃) and to trace the coupling network among the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms. This technique is invaluable for unambiguously assigning the ¹³C signals for all protonated carbons by linking them to their already assigned ¹H signals.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, regardless of whether they are connected through bonds. ROESY would be particularly useful for confirming the spatial relationship between the protons of the methoxyethoxy side chain and the aromatic ring protons, helping to define the molecule's preferred conformation.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a sample, providing a characteristic "fingerprint" based on its functional groups.
FT-IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The spectrum for this compound would be expected to show characteristic absorption bands confirming the presence of its key functional groups.
Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar bonds (like C=O), Raman is often more sensitive to non-polar, symmetric bonds and is excellent for identifying vibrations of the aromatic ring.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Primary Detection Method |
|---|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 | FT-IR / Raman |
| Aldehyde C-H | Stretching | 2720 - 2820 (two bands) | FT-IR |
| Aliphatic C-H | Stretching | 2850 - 3000 | FT-IR / Raman |
| Aldehyde C=O | Stretching | 1680 - 1700 | FT-IR (Strong) / Raman (Weak) |
| Aromatic C=C | Stretching | 1580 - 1610, 1450 - 1500 | Raman (Strong) / FT-IR (Medium) |
| Aryl-O-Alkyl Ether (C-O) | Asymmetric Stretching | 1230 - 1270 | FT-IR |
| Alkyl-O-Alkyl Ether (C-O) | Stretching | 1080 - 1150 | FT-IR |
| Aryl-F (C-F) | Stretching | 1210 - 1270 | FT-IR (Strong) |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and elemental formula of a compound. Furthermore, the fragmentation pattern of the molecule provides corroborating evidence for its structure. For this compound, the molecular ion peak would confirm its molecular weight. Key fragmentation pathways would likely involve the loss of the aldehyde group (-29 Da), cleavage of the ether side chain, and other characteristic breakdowns of the aromatic ring.
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C₁₀H₁₁FO₃ |
| Molecular Weight | 198.19 g/mol |
| Monoisotopic Mass | 198.06922 Da |
| Predicted Molecular Ion [M]⁺ | m/z 198 |
| Predicted Key Fragment [M-CHO]⁺ | m/z 169 |
| Predicted Key Fragment [M-OCH₂CH₂OCH₃]⁺ | m/z 123 |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. nih.gov Unlike standard mass spectrometry, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This high precision allows for the calculation of a unique elemental formula. uni-saarland.de
For "this compound," the molecular formula is C₁₀H₁₁FO₃. Using the exact masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), fluorine (¹⁹F), and oxygen (¹⁶O), a precise theoretical mass can be calculated. An experimental HRMS measurement that matches this theoretical value within a very small error margin (typically <5 ppm) provides unambiguous confirmation of the molecular formula.
Table 1: HRMS Data for Molecular Formula Confirmation of C₁₀H₁₁FO₃
| Parameter | Value |
| Molecular Formula | C₁₀H₁₁FO₃ |
| Theoretical Exact Mass | 198.06922 Da |
| Hypothetical Observed Mass | 198.06951 Da |
| Mass Error | 1.46 ppm |
Fragmentation Pattern Analysis
For "this compound," the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. Key fragmentations are expected to occur at the molecule's weakest points, such as the ether linkages and the aldehyde group.
Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (M-1) or the entire formyl radical (M-29). docbrown.infoyoutube.com The ether side chain offers several additional cleavage points.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Corresponding Neutral Loss |
| 198 | [C₁₀H₁₁FO₃]⁺ | (Molecular Ion) |
| 197 | [C₁₀H₁₀FO₃]⁺ | H |
| 169 | [C₉H₈FO₂]⁺ | CHO |
| 153 | [C₈H₆FO₂]⁺ | CH₂OCH₃ |
| 139 | [C₇H₄FO]⁺ | C₃H₇O₂ |
| 123 | [C₇H₄FO]⁺ | OCH₂CH₂OCH₃ |
| 75 | [C₃H₇O₂]⁺ | C₇H₄FO |
Chromatographic Separation Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of "this compound," High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are indispensable for assessing purity and monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
HPLC is a premier technique for separating, identifying, and quantifying each component in a mixture. It is highly effective for determining the purity of a synthesized compound. A sample of "this compound" is dissolved in a suitable solvent and injected into the HPLC system. The resulting chromatogram will display a major peak corresponding to the product and potentially smaller peaks representing impurities. The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.
Furthermore, HPLC is an excellent tool for monitoring the progress of a chemical reaction. By taking small samples (aliquots) from the reaction vessel at various time intervals and analyzing them, one can observe the decrease in the peak corresponding to the starting material(s) and the simultaneous increase in the peak for the product, "this compound." This allows for the optimization of reaction conditions and determination of the reaction's endpoint.
Table 3: Hypothetical HPLC Data for Reaction Monitoring
| Time Point | Reactant Peak Area (%) | Product Peak Area (%) |
| t = 0 hours | 99.8% | 0.2% |
| t = 2 hours | 45.3% | 54.7% |
| t = 4 hours | 1.2% | 98.8% |
Gas Chromatography (GC) for Reaction Analysis
Gas Chromatography is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition. rsc.org It is particularly useful for analyzing the volatile components of a reaction mixture. For "this compound," GC can be used to check for the presence of volatile starting materials or byproducts.
The selection of GC parameters is critical for achieving good separation. A polar capillary column is often suitable for analyzing compounds with polar functional groups like aldehydes and ethers. researchgate.net A temperature program, where the oven temperature is gradually increased, helps to elute compounds with different boiling points effectively. The Flame Ionization Detector (FID) is a common choice, offering high sensitivity for organic compounds.
Table 4: Typical GC Parameters for Aromatic Aldehyde Analysis
| Parameter | Typical Setting |
| Column | HP-20 (100% PEG) or similar polar column |
| Injector Temperature | 250 °C |
| Oven Program | Start at 150 °C, ramp at 10 °C/min to 220 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
| Carrier Gas | Helium or Nitrogen |
Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring
Thin-Layer Chromatography is a simple, rapid, and inexpensive technique used to separate non-volatile mixtures. It is frequently employed in synthetic chemistry to monitor the progress of a reaction qualitatively. youtube.com A small spot of the reaction mixture is applied to a TLC plate (e.g., silica (B1680970) gel). The plate is then placed in a sealed container with a solvent system (mobile phase). As the solvent moves up the plate, it carries the components of the mixture at different rates.
To monitor a reaction, spots of the starting material, the reaction mixture, and a "co-spot" (a mix of the two) are applied to the plate. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot for the product, which will have a different Retention Factor (Rf) value, will appear and intensify. youtube.com The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Table 5: Illustrative TLC Data for Reaction Monitoring
| Compound | Rf Value (Hexane:Ethyl Acetate 3:1) | Observation |
| Starting Material | 0.65 | Spot fades over time |
| This compound (Product) | 0.40 | Spot appears and intensifies over time |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. Methodologies such as Density Functional Theory (DFT) are pivotal in elucidating the electronic architecture and predicting various molecular properties.
While specific DFT studies on 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde are not available, extensive research on substituted benzaldehydes allows for a robust extrapolation of its electronic characteristics. canterbury.ac.ukresearchgate.netnih.gov DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to optimize the molecule's geometry and calculate its electronic properties. researchgate.netnih.gov
The electronic structure is significantly influenced by the substituents on the benzene (B151609) ring. The fluorine atom at the C5 position acts as an electron-withdrawing group through its inductive effect, while the 2-methoxyethoxy group at the C2 position is an electron-donating group due to resonance. The aldehyde group itself is strongly electron-withdrawing. These competing electronic effects create a nuanced distribution of electron density across the molecule.
DFT studies on similar molecules, such as 4-hydroxybenzaldehyde, have utilized Molecular Electrostatic Potential (MEP) surfaces to identify electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack. mdpi.com For this compound, the carbonyl oxygen would be a region of high electron density (a nucleophilic center), while the carbonyl carbon and the aromatic protons would be relatively electron-deficient (electrophilic centers).
Frontier Molecular Orbital (FMO) analysis is another key aspect of DFT studies. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical in determining the molecule's chemical reactivity and kinetic stability. mdpi.com A small HOMO-LUMO gap generally indicates higher reactivity. mdpi.com In a study on salicylaldehyde-based thiosemicarbazones, the HOMO-LUMO energy gap was found to be a key indicator of the molecule's stability and nonlinear optical properties. nih.gov For this compound, the HOMO would likely be localized on the electron-rich benzene ring and the oxygen atoms of the methoxyethoxy group, while the LUMO would be centered on the electron-withdrawing aldehyde group.
Table 1: Predicted Electronic Properties from DFT (Analog-Based)
| Property | Predicted Characteristic for this compound | Basis of Prediction |
| Electron Distribution | Non-uniform due to competing electron-donating and -withdrawing groups. | Studies on substituted benzaldehydes. canterbury.ac.ukresearchgate.netnih.gov |
| Molecular Electrostatic Potential (MEP) | High negative potential on carbonyl oxygen; positive potential on carbonyl carbon and aromatic hydrogens. | General principles and studies on similar aldehydes. mdpi.com |
| HOMO-LUMO Gap | Moderate, reflecting a balance of activating and deactivating groups. | FMO analysis of various aromatic aldehydes. mdpi.comnih.gov |
Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. For this compound, DFT can be used to predict vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.
By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical infrared spectrum can be generated. These calculated frequencies are often scaled to better match experimental data. elte.hu For instance, a theoretical study on fluorobenzene (B45895) utilized scaled quantum mechanical (SQM) force fields to accurately predict its vibrational spectrum. elte.hu For the target molecule, characteristic vibrational modes would include the C=O stretch of the aldehyde, C-F stretching, C-O-C stretches of the ether linkage, and various aromatic C-H and C=C vibrations.
Quantitative Structure-Property Relationship (QSPR) models, often built upon descriptors derived from computational chemistry, have been used to predict NMR chemical shifts, such as the ¹⁷O chemical shift of the carbonyl oxygen in substituted benzaldehydes. researchgate.net Such models demonstrate that the electronic environment, dictated by the ring substituents, heavily influences the chemical shifts. researchgate.net For this compound, the electron-donating methoxyethoxy group would be expected to increase the electron density at the ortho and para positions relative to it, influencing the ¹H and ¹³C NMR chemical shifts of the aromatic ring.
Table 2: Predicted Spectroscopic Parameters (Analog-Based)
| Spectroscopic Technique | Parameter | Predicted Feature for this compound | Basis of Prediction |
| Infrared (IR) Spectroscopy | C=O Stretch | Strong absorption band around 1680-1700 cm⁻¹ | General trends for aromatic aldehydes. |
| C-F Stretch | Characteristic absorption in the 1100-1250 cm⁻¹ region | Data for fluoroaromatic compounds. elte.hu | |
| ¹H NMR Spectroscopy | Aldehyde Proton | Singlet around 9.8-10.0 ppm | Data for substituted benzaldehydes. |
| Aromatic Protons | Complex splitting pattern influenced by fluorine and alkoxy groups | General principles of NMR spectroscopy. | |
| ¹³C NMR Spectroscopy | Carbonyl Carbon | Resonance around 190 ppm | Data for substituted benzaldehydes. nih.gov |
The conformational landscape of this compound is primarily determined by the rotational freedom around the C(aryl)-C(aldehyde) bond and the bonds within the flexible 2-methoxyethoxy side chain. imperial.ac.ukorganicchemistrytutor.comlumenlearning.comlibretexts.orglibretexts.org
Computational methods can map the potential energy surface as a function of the dihedral angles of these rotatable bonds. For the aldehyde group, two planar conformations are generally considered: one where the C=O bond is syn to the C2 substituent (the methoxyethoxy group) and one where it is anti. The relative stability of these conformers is governed by a balance of steric hindrance and electronic interactions, such as dipole-dipole interactions.
The 2-methoxyethoxy side chain introduces additional conformational complexity due to rotations around the C-O and C-C bonds. imperial.ac.ukorganicchemistrytutor.comlumenlearning.comlibretexts.orglibretexts.org A full conformational search would likely reveal several low-energy conformers corresponding to different arrangements of this chain. These conformations would differ in their intramolecular interactions, such as potential weak hydrogen bonds between the ether oxygens and the aldehyde proton or aromatic protons.
Molecular Dynamics and Conformational Search Studies
While static quantum chemical calculations provide information on specific low-energy conformers, molecular dynamics (MD) simulations can offer a more dynamic picture of the molecule's behavior over time. MD simulations would be particularly useful for exploring the conformational flexibility of the 2-methoxyethoxy side chain in different environments, such as in solution. nih.gov
A systematic conformational search, often performed using molecular mechanics force fields followed by higher-level DFT optimization of the lowest energy structures, would be necessary to identify the global minimum energy conformation and the ensemble of thermally accessible conformers. This information is crucial for understanding how the molecule might interact with biological targets or other reactants.
Reaction Mechanism Elucidation via Computational Approaches
Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation barriers. canterbury.ac.uknih.govnih.gov For this compound, computational studies could explore various reactions involving the aldehyde group, such as nucleophilic additions, condensations, and oxidations.
For example, in a study of the reaction between benzaldehyde (B42025) derivatives and an amine, DFT calculations were used to identify three transition states corresponding to the formation of a hemiaminal, an internal rearrangement, and the final dehydration to a Schiff base. canterbury.ac.uknih.gov Similar approaches could be applied to reactions of this compound to understand how the electronic nature of the substituents influences the reaction pathway and the energies of intermediates and transition states. For instance, the electron-withdrawing fluorine atom would likely increase the electrophilicity of the carbonyl carbon, potentially lowering the activation barrier for nucleophilic attack. canterbury.ac.uknih.gov
Prediction of Reactivity and Selectivity
Building upon the insights from electronic structure calculations and reaction mechanism studies, computational methods can predict the reactivity and selectivity of this compound. Reactivity indices derived from DFT, such as chemical potential, hardness, and the electrophilicity index, can provide a quantitative measure of the molecule's reactivity. mdpi.com
The presence of both electron-donating and electron-withdrawing groups on the aromatic ring suggests that the molecule could exhibit complex reactivity in electrophilic aromatic substitution reactions. Computational modeling could predict the most likely sites of substitution by calculating the energies of the sigma complexes formed upon attack at different positions.
In reactions involving the aldehyde, such as aldol-type condensations, computational studies can help predict the stereochemical outcome by modeling the transition states leading to different stereoisomers. nih.gov For example, in a study on foldamer-catalyzed aldol (B89426) condensations, DFT was used to compare the reaction barriers for different substrates and catalysts. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
